molecular formula C22H18N2O7 B3509380 3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID

3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID

Cat. No.: B3509380
M. Wt: 422.4 g/mol
InChI Key: YTOWGYFIAJFZTR-UHFFFAOYSA-N
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Description

“3,3’-[(2,5-dimethyl-3,4-furandiyl)bis(carbonylimino)]dibenzoic acid” is a chemical compound with the molecular formula C22H18N2O7 . It is used in the synthesis of a family of new photopolymers .


Synthesis Analysis

The synthesis of “3,3’-[(2,5-dimethyl-3,4-furandiyl)bis(carbonylimino)]dibenzoic acid” involves an optimized semi-continuous oxidation method using MnO2, which affords 2,5-diformylfuran from 5-(hydroxymethyl)furfural in gram quantities . This allows the subsequent synthesis of the compound in good yield and excellent stereoselectivity .


Molecular Structure Analysis

The molecular structure of “3,3’-[(2,5-dimethyl-3,4-furandiyl)bis(carbonylimino)]dibenzoic acid” is complex, with a molecular weight of 422.388 Da . The photoactivity of the diester of this monomer is confirmed by reaction under UV irradiation .


Chemical Reactions Analysis

The compound undergoes a [2+2] cycloaddition reaction under UV irradiation . This reaction mechanism is supported by TD-DFT calculations . Oligoesters of the photoreactive furan diacid with various aliphatic diols are prepared via chemo- and enzyme-catalysed polycondensation .

Mechanism of Action

The mechanism of action of “3,3’-[(2,5-dimethyl-3,4-furandiyl)bis(carbonylimino)]dibenzoic acid” involves a [2+2] cycloaddition reaction . This reaction is confirmed by reaction under UV irradiation and is further supported by TD-DFT calculations .

Properties

IUPAC Name

3-[[4-[(3-carboxyphenyl)carbamoyl]-2,5-dimethylfuran-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O7/c1-11-17(19(25)23-15-7-3-5-13(9-15)21(27)28)18(12(2)31-11)20(26)24-16-8-4-6-14(10-16)22(29)30/h3-10H,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOWGYFIAJFZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID
Reactant of Route 2
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3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID
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3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID
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3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID
Reactant of Route 5
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3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID
Reactant of Route 6
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3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID

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